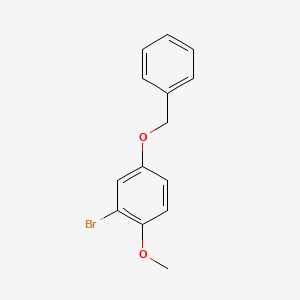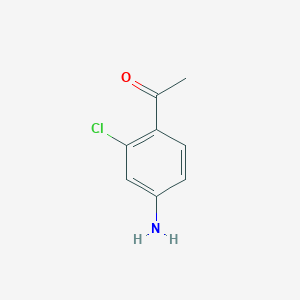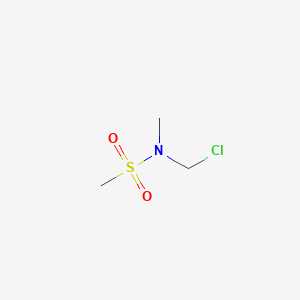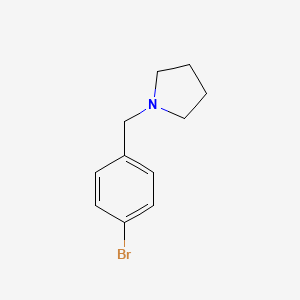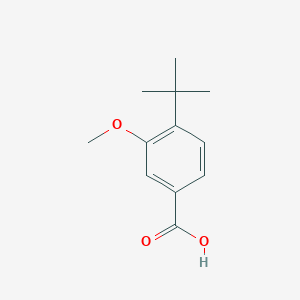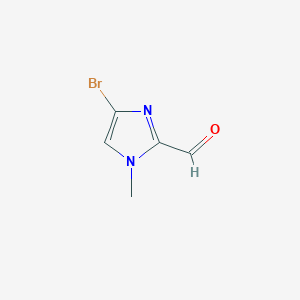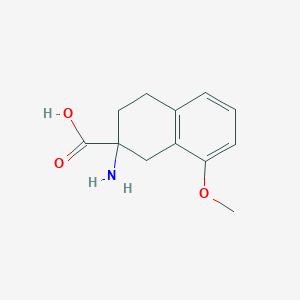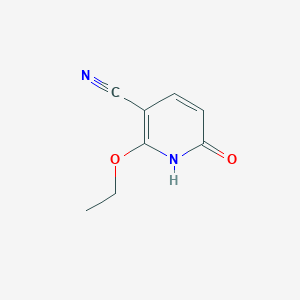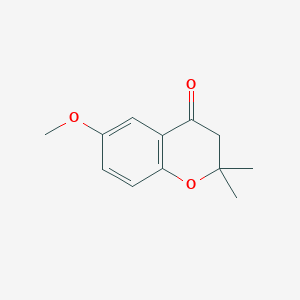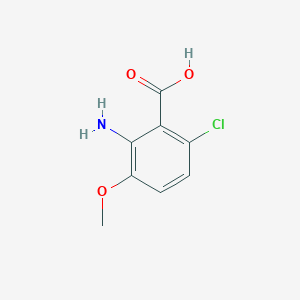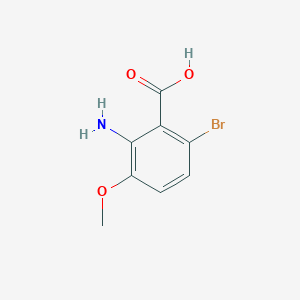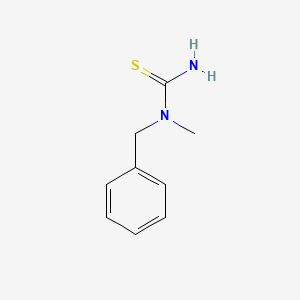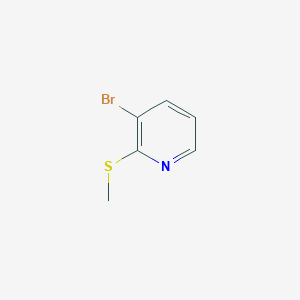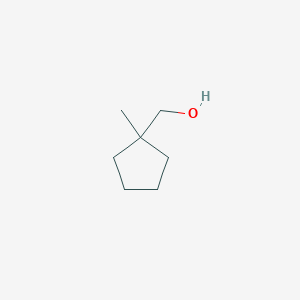
(1-甲基环戊基)甲醇
描述
Synthesis Analysis
The first paper presents a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate . Although this method does not directly synthesize (1-Methylcyclopentyl)methanol, the Prins cyclization reaction is a valuable synthetic approach that could potentially be adapted for the synthesis of (1-Methylcyclopentyl)methanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of (1-Methylcyclopentyl)methanol is not analyzed in the provided papers. However, the second paper mentions the use of single-crystal X-ray structure analysis to determine the absolute configurations of boronates, which suggests that similar analytical techniques could be employed to elucidate the molecular structure of (1-Methylcyclopentyl)methanol .
Chemical Reactions Analysis
The second paper describes the synthesis of chiral methanols and their subsequent conversion into various derivatives, including methyl tosylates and methionines . This indicates that (1-Methylcyclopentyl)methanol could potentially undergo similar chemical reactions, such as esterification or conversion into amino acid derivatives, provided that the appropriate reaction conditions are applied.
Physical and Chemical Properties Analysis
Neither paper directly provides information on the physical and chemical properties of (1-Methylcyclopentyl)methanol. However, the synthesis and purification methods described, such as the use of low temperatures for borylation reactions and the isolation of products as dinitrobenzoates, imply that the physical properties such as boiling points, melting points, and solubilities are important considerations in the synthesis and handling of related compounds . These properties would likely be relevant to (1-Methylcyclopentyl)methanol as well.
科学研究应用
催化和化学合成
- 胺的 N-甲基化:甲醇既用作氢源,又用作 C1 合成子,用于胺的选择性 N-甲基化。该方法采用成本效益高的 RuCl3 作为催化剂,可有效合成文拉法辛和丙咪嗪等药物 (Sarki 等,2021 年)。
- 苯胺的单甲基化:甲醇在温和条件下作为苯胺选择性 N-单甲基化的绿色甲基化剂。固体分子 N-杂环卡宾铱 (NHC-Ir) 配位组件用作催化剂,展示了在药物中的潜在应用 (Chen 等,2017 年)。
甲醇作为生物技术中的原料
- 甲基营养细菌的生物工艺技术:甲醇是化工行业中的基本原料之一,可以从可再生资源中合成。重点介绍了甲醇作为甲基营养细菌生物工艺技术中替代碳源的用途,例如在单细胞蛋白的生产中 (Schrader 等,2009 年)。
- 大肠杆菌的甲醇依赖性生长和化学品生产:对大肠杆菌进行工程改造以利用甲醇生产橙皮素等代谢物代表了一项重大进展。这展示了甲醇转化为生物质成分和特种化学品的过程 (Whitaker 等,2017 年)。
甲醇在有机合成中
- 甲醇作为 C1 来源的利用:探索了甲醇作为增值化学品和药物的常用溶剂和可持续原料的作用。它对形成碳-碳、碳-氮和碳-氧键的反应尤为重要 (Natte 等,2017 年)。
- 甲醇直接 N-单甲基化:开发了一种使用甲醇作为甲基化剂的芳香伯胺直接 N-单甲基化方法。该反应在合成和环境方面都很有吸引力 (Li 等,2012 年)。
属性
IUPAC Name |
(1-methylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZQKSYGLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopentyl)methanol | |
CAS RN |
38502-28-2 | |
| Record name | (1-methylcyclopentyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



